molecular formula C20H42 B1219906 2,6,11,15-Tetramethylhexadecane CAS No. 504-44-9

2,6,11,15-Tetramethylhexadecane

Cat. No. B1219906
CAS RN: 504-44-9
M. Wt: 282.5 g/mol
InChI Key: KKFZXXATNGJPJS-UHFFFAOYSA-N
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Description

2,6,11,15-Tetramethylhexadecane, also known as Crocetane, is a chemical compound with the molecular formula C20H42 . It has a molecular weight of 282.5475 .


Molecular Structure Analysis

The IUPAC Standard InChI for 2,6,11,15-Tetramethylhexadecane is InChI=1S/C20H42/c1-17(2)11-9-15-19(5)13-7-8-14-20(6)16-10-12-18(3)4/h17-20H,7-16H2,1-6H3 . This indicates that the molecule consists of a hexadecane backbone with four methyl groups attached at the 2nd, 6th, 11th, and 15th carbon atoms .


Physical And Chemical Properties Analysis

2,6,11,15-Tetramethylhexadecane has a boiling point of 592.0 K . Other physical and chemical properties include a density of 0.784 g/cm3, a flash point of 150.4 °C, an enthalpy of vaporization of 54.24 kJ/mol, and a vapour pressure of 0.00051 mmHg at 25 °C .

Scientific Research Applications

Geochemical Biomarkers

  • GC–MS Analysis for Archaeal Biomarkers : Crocetane and phytane, hydrocarbon biomarkers for archaea in geological environments, can be completely separated using a series of derivatized cyclodextrin capillary GC stationary phases. This separation is critical for geochemical information, as the synthesis and stereochemistry of these biomarkers provide insights into environmental conditions and processes (Huang & Armstrong, 2009).

  • Environmental Diagnostic Biomarker : Crocetane serves as an environmental diagnostic biomarker for anaerobic methane oxidation and photic zone euxinia. Its detection is challenging due to co-elution with phytane on many GC capillary columns, but recent advances have improved its separation, facilitating environmental analyses (Spaak et al., 2016).

Physical Properties and Synthesis

  • Physical Properties of Squalane and Analogues : The study of the physical properties of 2,6,11,15-Tetramethylhexadecane and its analogues, including squalane, has revealed critical insights into their freezing points, density, and viscosity. These findings are crucial for understanding their behavior in various applications, including industrial and cosmetic formulations (Nishida et al., 1985).

Molecular and Chemical Studies

  • Investigation of Solution Conformations : NMR techniques have been employed to explore the solution structures of crocetane complexes. This research is significant for understanding the molecular interactions and conformations of crocetane in various environments, potentially influencing its application in catalysis and material science (Lewison et al., 1989).

  • Structure of Confined Alkane Fluids : The structural differences between linear and branched alkanes, including 2,6,11,15-Tetramethylhexadecane, confined between solid surfaces, offer insights into their potential applications in nanotechnology and materials science (Cui et al., 2001).

  • Biotransformation Pathways in Sediments : The biodegradation of phytol to compounds like crocetane in anaerobic sediment slurries provides essential information on the natural transformation processes of these compounds in environmental settings (Grossi et al., 1998).

Safety And Hazards

2,6,11,15-Tetramethylhexadecane is harmful if swallowed and is suspected of causing cancer . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

2,6,11,15-tetramethylhexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42/c1-17(2)11-9-15-19(5)13-7-8-14-20(6)16-10-12-18(3)4/h17-20H,7-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFZXXATNGJPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964656
Record name Crocetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,11,15-Tetramethylhexadecane

CAS RN

504-44-9
Record name Crocetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crocetane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crocetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
265
Citations
ST Cui, PT Cummings, HD Cochran - The Journal of Chemical Physics, 2001 - pubs.aip.org
Using realistic molecular models and accurately calculating the state condition of the fluids of linear and branched alkanes confined between two strongly adsorbing solid surfaces, we …
Number of citations: 36 pubs.aip.org
N Rezaiyan Gharagozlu, F Baghbani-Arani… - SSU_Journals, 2019 - jssu.ssu.ac.ir
Methods: In the current experimental study, the phyochemical composition of aqueous and ethanolic Glycyrrhiza glabra extract was evaluated by GC/MS method. The HepG 2 cells were …
Number of citations: 1 jssu.ssu.ac.ir
JN Robson, SJ Rowland - Organic geochemistry, 1993 - Elsevier
Acyclic isoprenoids are amongst the most widely used biomarkers and their identification in geochemical samples has been cited by several authors as evidence for contributions of …
Number of citations: 32 www.sciencedirect.com
JG Bendoraitis, BL Brown, LS Hepner - Analytical Chemistry, 1962 - ACS Publications
A saturated isoprenoid residue, 2, 6, 10, 1 4- tetra methyl penta decane (pristane), was isolated from petroleum by high temperature gas-liquid chro-matography and identified by mass, …
Number of citations: 232 pubs.acs.org
V Thiel, J Peckmann, R Seifert, P Wehrung… - … et Cosmochimica Acta, 1999 - Elsevier
We propose that organic compounds found in a Miocene limestone from Marmorito (Northern Italy) are source markers for organic matter present in ancient methane vent systems (cold …
Number of citations: 292 www.sciencedirect.com
CJ Barber, K Grice, TP Bastow, R Alexander… - Organic …, 2001 - Elsevier
The C 20 irregular isoprenoid crocetane (2,6,11,15-tetramethylhexadecane) has been unambiguously identified in a series of Western Australian crude oils from the Canning (…
Number of citations: 43 www.sciencedirect.com
CJ Barber, TP Bastow, K Grice, R Alexander… - Organic geochemistry, 2001 - Elsevier
Cyclodextrin GC stationary phases, well documented for their superior isomeric separation capabilities, have been investigated in the separation of crocetane (2,6,11,15-…
Number of citations: 15 www.sciencedirect.com
K Huang, DW Armstrong - Organic geochemistry, 2009 - Elsevier
The detection and complete separation of crocetane (2,6,11,15-tetramethylhexadecane) and phytane (2,6,10,14-tetramethylhexadecane), two widely investigated hydrocarbon …
Number of citations: 29 www.sciencedirect.com
ST Cui, PT Cummings, HD Cochran - Fluid Phase Equilibria, 1997 - Elsevier
We report Gibbs ensemble Monte Carlo simulations of the linear alkane, n-nonane, and its branched isomer, branched 2,6-dimethylheptane; n-eicosane, and its branched isomer 2,6,11,…
Number of citations: 57 www.sciencedirect.com
T NISHIDA, H NARUKAWA, S YOKOTA… - Journal of Japan Oil …, 1985 - jstage.jst.go.jp
報 文 スクアラン及びその類縁体の合成 と物理的性質 Page 1 926 油 化 学 報 文 スクアラン及びその類縁体の合成 と物理的性質 西 田 卓 司 * ・生 川 洋 * ・横 田 伸 一 * ・糸 井 和 男 ** *(株)ク ラ …
Number of citations: 0 www.jstage.jst.go.jp

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